Levomethadyl acetate

Opioid Use Disorder Maintenance Therapy Heroin Dependence

Choose Levomethadyl acetate (LAAM) for studies requiring a thrice-weekly opioid maintenance comparator, not daily methadone. This prodrug’s active metabolites provide 48-72h opioid blockade, making it critical for trials on clinic visit frequency. It serves as a gold-standard positive control for QTc prolongation assays and N-demethylation prodrug models. Ensure compliance with Schedule II regulations for procurement.

Molecular Formula C23H31NO2
Molecular Weight 353.5 g/mol
CAS No. 1477-40-3
Cat. No. B1675121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomethadyl acetate
CAS1477-40-3
Synonyms(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate
Acemethadone
Acetylmethadol
Alphacetylmethadol
Amidolacetate
Dimepheptanol
LAAM
Levo alpha Acetylmethadol
Levo-alpha-Acetylmethadol
Levoacetylmethadol
Levomethadyl
Levomethadyl Acetate
Levomethadyl Acetate Hydrochloride
Methadol
Methadyl Acetate
ORLAAM
Molecular FormulaC23H31NO2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1
InChIKeyXBMIVRRWGCYBTQ-AVRDEDQJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility15 mg/mL
1.79e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levomethadyl Acetate (LAAM) Procurement Guide: Scientific Profile and Pharmacological Baseline


Levomethadyl acetate (CAS 1477-40-3), also known as LAAM or levacetylmethadol, is a synthetic, long-acting mu-opioid receptor agonist [1]. As an acetate ester of methadol, it acts as a prodrug that is N-demethylated in vivo to its pharmacologically active metabolites nor-LAAM and dinor-LAAM, which account for its extended duration of action [2]. LAAM was approved by the FDA in 1993 for maintenance treatment of opioid dependence, offering thrice-weekly dosing compared to daily methadone [3]. Its principal pharmacological actions include analgesia, euphoria, sedation, respiratory depression, and miosis, with qualitative similarity to morphine but with distinct pharmacokinetic properties that confer both clinical advantages and specific safety liabilities [4].

Levomethadyl Acetate (LAAM) in Procurement: Why Methadone or Buprenorphine Are Not Direct Substitutes


Levomethadyl acetate is not a simple analog of methadone or buprenorphine. Its unique prodrug nature and extended elimination half-life of active metabolites enable dosing every 48–72 hours, whereas methadone requires daily administration and buprenorphine requires daily or alternate-day dosing [1]. Additionally, LAAM exhibits distinct pharmacodynamic profiles including more complete opioid blockade at therapeutic doses, different effects on cardiac repolarization (QTc prolongation), and unique patient selection considerations [2][3]. Substituting methadone or buprenorphine for LAAM in a research or clinical protocol without accounting for these differences would invalidate study designs, alter expected outcomes, and potentially compromise patient safety. The following quantitative evidence details the specific dimensions where LAAM's performance diverges from its closest comparators.

Levomethadyl Acetate (LAAM) Quantitative Comparator Evidence: Head-to-Head Performance Data vs. Methadone and Buprenorphine


LAAM Demonstrates Superior Reduction in Illicit Opioid Use Compared to Methadone in Meta-Analysis

A Cochrane meta-analysis of 15 randomized controlled trials (n=1473) found that LAAM is significantly more effective than methadone at reducing heroin use. The pooled risk ratio for non-abstinence was 0.81 (95% CI 0.72-0.91) favoring LAAM [1]. This corresponds to a number needed to treat (NNT) of 9.1 to prevent one case of continued heroin use. The effect was consistent across studies with varying LAAM dosing schedules (thrice-weekly vs. alternate-day).

Opioid Use Disorder Maintenance Therapy Heroin Dependence

LAAM Enables Thrice-Weekly Dosing Versus Daily Methadone, Reducing Clinic Visit Burden

LAAM's active metabolites nor-LAAM and dinor-LAAM have elimination half-lives of approximately 48-72 hours, enabling dosing every 2-3 days. In contrast, methadone's half-life averages 24-36 hours, necessitating daily dosing to maintain stable plasma concentrations and prevent withdrawal [1]. The Cochrane review confirms that LAAM is administered two to three times per week, while methadone requires daily supervised consumption [2]. This pharmacokinetic distinction directly translates to reduced healthcare resource utilization and improved patient convenience.

Pharmacokinetics Dosing Regimen Opioid Maintenance

High-Dose LAAM (75 mg Every-Other-Day) Provides Complete Opioid Blockade for 96 Hours, Exceeding Methadone's Duration

In a double-blind, placebo-controlled study, subjects stabilized on 75 mg LAAM every-other-day exhibited near-complete blockade of physiological, subjective, and observer-rated opioid effects following hydromorphone challenge up to 96 hours after the last LAAM dose [1]. In contrast, subjects on 25 mg LAAM showed minimal blockade, and comparable data for methadone indicate blockade typically lasts only 24-48 hours [2]. This extended blockade is a unique property of LAAM attributable to its active metabolites.

Opioid Blockade Cross-Tolerance Withdrawal Suppression

LAAM Induces Greater QTc Prolongation Than Methadone, Requiring ECG Monitoring and Influencing Risk-Benefit Procurement Decisions

A randomized controlled trial compared ECG changes in patients switched from methadone to either continued methadone or LAAM for 24 weeks. Patients receiving LAAM showed a significant mean QTc increase from 0.409 s ± 0.022 s to 0.418 s ± 0.028 s (p = 0.046), whereas methadone patients had no significant change [1]. More LAAM patients had borderline prolonged or prolonged QTc intervals (n=7 vs. n=1; p=0.1). This differential cardiac safety profile was a major factor in LAAM's withdrawal from the European market in 2001 and its restricted use in the US [2].

Cardiac Safety QTc Interval Proarrhythmic Risk

LAAM Demonstrates Comparable Efficacy to High-Dose Methadone and Buprenorphine in Triple-Arm RCT, but with Lower Retention Rates

In a 17-week double-blind RCT (n=220), LAAM (flexible thrice-weekly dosing) achieved 39% opioid-negative urine samples, compared to 40% for high-dose methadone and 34% for buprenorphine (vs. 16% for low-dose methadone; p<0.01) [1]. Sustained abstinence (≥4 weeks) was 36% for LAAM, 28% for high-dose methadone, and 28% for buprenorphine (vs. 10% low-dose methadone; p=0.01). However, treatment retention at 17 weeks was lower for LAAM (53%) than for high-dose methadone (73%) (p<0.003).

Randomized Controlled Trial Opioid Dependence Comparative Effectiveness

Levomethadyl Acetate (LAAM) Optimal Procurement Scenarios: Research, Clinical, and Industrial Applications


Opioid Use Disorder Clinical Trials Requiring Thrice-Weekly Dosing

LAAM is ideally suited for randomized controlled trials comparing maintenance therapies where reduced clinic visit frequency is a primary outcome or a logistical necessity. Its extended duration of action allows for twice- or thrice-weekly supervised administration, significantly lowering the burden on study participants and site staff compared to daily methadone [1]. The quantitative evidence of comparable or superior efficacy in reducing illicit opioid use supports its use as an active comparator arm [2].

Treatment Programs for Patients with Poor Adherence to Daily Methadone

In clinical settings where patients experience breakthrough withdrawal on daily methadone (methadone 'non-holders'), LAAM has been shown to convert these individuals into 'holders' with stable plasma opioid levels [1]. The extended opioid blockade provided by adequate LAAM doses (e.g., 75 mg every-other-day) reduces the risk of illicit opioid use between visits [2]. However, mandatory ECG monitoring for QTc prolongation must be implemented [3].

Pharmacokinetic and Metabolism Studies of Long-Acting Opioid Prodrugs

LAAM serves as a model prodrug for studying N-demethylation pathways and the contribution of active metabolites to overall pharmacodynamic effects. Research into novel long-acting opioid formulations (e.g., PLGA microparticles) frequently uses LAAM and its metabolite nor-LAAM as reference compounds [1]. The well-characterized metabolism of LAAM to nor-LAAM and dinor-LAAM provides a benchmark for evaluating new sustained-release technologies [2].

Cardiac Safety Pharmacology Studies of Mu-Opioid Agonists

Given LAAM's well-documented and quantifiable effect on cardiac repolarization (QTc prolongation), it is a valuable positive control in preclinical and clinical studies assessing proarrhythmic risk of novel opioid candidates [1]. The magnitude of QTc prolongation (mean increase 9 ms at 24 weeks) and the incidence of borderline/prolonged QTc (7/31 patients) provide a quantitative benchmark for safety margins [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levomethadyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.